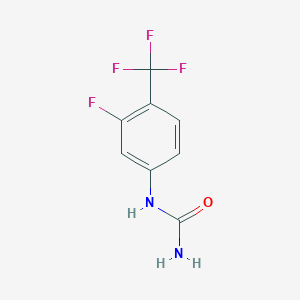
3-Fluoro-4-(trifluoromethyl)phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6F4N2O It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)phenylurea typically involves the reaction of 3-fluoro-4-(trifluoromethyl)aniline with an isocyanate or a urea derivative. One common method is the reaction of 3-fluoro-4-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield the desired urea derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
3-Fluoro-4-(trifluoromethyl)phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
3-Fluoro-4-(trifluoromethyl)phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Fluoro-4-(trifluoromethyl)phenylurea include:
- 3-Fluoro-4-(trifluoromethyl)benzyl bromide
- 3-Fluoro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenylurea
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of fluorine and trifluoromethyl groups attached to the phenyl ring, which imparts unique chemical and biological properties.
生物活性
3-Fluoro-4-(trifluoromethyl)phenylurea is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a fluorine atom at the meta position and a trifluoromethyl group at the para position of a phenyl ring, contribute to its distinctive chemical behavior and biological interactions.
The molecular formula of this compound is C9H7F4N2O, which indicates the presence of multiple fluorine atoms that significantly enhance its lipophilicity and metabolic stability. These properties are crucial for its biological activity, as they affect how the compound interacts with various biological targets.
Anticancer Activity
Research has primarily focused on the compound's potential as an anticancer agent . Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The introduction of fluorine atoms is known to improve bioactivity by enhancing interactions with biological targets, such as enzymes or receptors involved in cancer progression .
Case Studies
- In Vitro Studies : In studies involving various cancer cell lines, this compound exhibited potent antiproliferative activity. For instance, it was tested against melanoma and renal cancer cell lines, demonstrating IC50 values that indicate effective growth inhibition .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific cellular pathways critical for tumor growth and survival. Molecular docking studies suggest that it can bind effectively to target proteins involved in cancer cell proliferation .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects . In vivo studies using a thioglycollate-induced peritonitis model showed that administration of this compound significantly reduced the recruitment of inflammatory cells to the site of inflammation. This suggests a possible role in modulating immune responses .
Table 1: Anti-inflammatory Activity in Animal Models
| Treatment | Dose (mg/kg) | Total Cells (×10^6) | MOMA-2 Positive Cells (×10^6) |
|---|---|---|---|
| No treatment | - | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Vehicle | - | 24.4 ± 1.1 | 18.5 ± 0.9 |
| This compound | 5 | 19.7 ± 1.6* | 14.3 ± 1.2* |
| Anti-CCL2 Ab | 1 | 12.3 ± 1.8** | 8.8 ± 1.2** |
- p < 0.05; ** p < 0.01 (two-tailed t-test)
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Trifluoromethylphenylurea | Trifluoromethyl group at para position | Lacks additional fluorine at meta position |
| 3-Fluoro-2-(trifluoromethyl)phenylurea | Fluorine at ortho position | Different positioning affects reactivity |
| 2-Fluoro-4-(trifluoromethyl)phenylurea | Fluorine at para position | Similar but lacks meta-fluoro substitution |
The unique combination of functional groups in this compound enhances its binding affinity to certain proteins and enzymes, making it a promising candidate for drug development.
特性
分子式 |
C8H6F4N2O |
|---|---|
分子量 |
222.14 g/mol |
IUPAC名 |
[3-fluoro-4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6F4N2O/c9-6-3-4(14-7(13)15)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
InChIキー |
CRRUSBWUHITQKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)N)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















